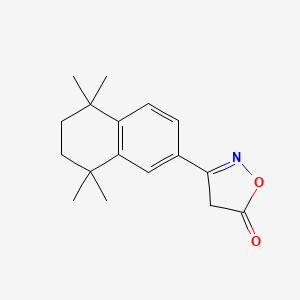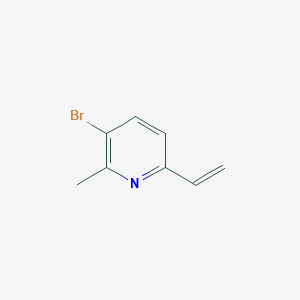
3-bromo-6-ethenyl-2-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-6-ethenyl-2-methylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the third position, an ethenyl group at the sixth position, and a methyl group at the second position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-ethenyl-2-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-methylpyridine followed by the introduction of the ethenyl group. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The ethenyl group can be introduced through a Heck reaction, where the brominated pyridine is reacted with an alkene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and Heck coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-Bromo-6-ethenyl-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 3-substituted-6-ethenyl-2-methylpyridine derivatives.
Oxidation: Formation of this compound epoxide or aldehyde.
Reduction: Formation of 3-hydro-6-ethenyl-2-methylpyridine.
科学研究应用
3-Bromo-6-ethenyl-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and catalysts
作用机制
The mechanism of action of 3-bromo-6-ethenyl-2-methylpyridine involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ethenyl group can undergo addition reactions. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The compound’s reactivity is influenced by the electronic effects of the substituents on the pyridine ring .
相似化合物的比较
Similar Compounds
3-Bromo-2-methylpyridine: Lacks the ethenyl group, making it less reactive in certain addition reactions.
2-Bromo-6-methylpyridine: Similar structure but with different substitution pattern, affecting its reactivity and applications.
3-Bromo-1-ethylpyridine: Contains an ethyl group instead of an ethenyl group, leading to different chemical properties
Uniqueness
3-Bromo-6-ethenyl-2-methylpyridine is unique due to the combination of its substituents, which confer distinct reactivity and versatility in various chemical reactions. Its ability to participate in both substitution and addition reactions makes it a valuable intermediate in organic synthesis .
属性
分子式 |
C8H8BrN |
|---|---|
分子量 |
198.06 g/mol |
IUPAC 名称 |
3-bromo-6-ethenyl-2-methylpyridine |
InChI |
InChI=1S/C8H8BrN/c1-3-7-4-5-8(9)6(2)10-7/h3-5H,1H2,2H3 |
InChI 键 |
XVUCDAWHHOXXAD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)C=C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


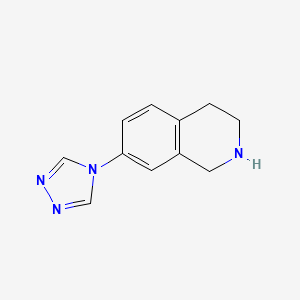
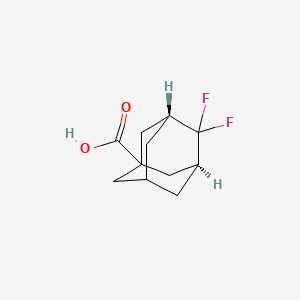
![4-bromo-N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B13890809.png)
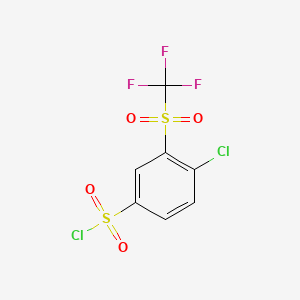
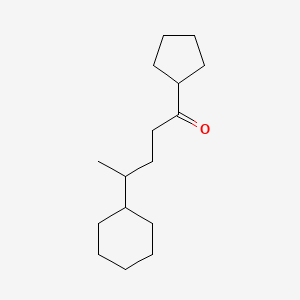
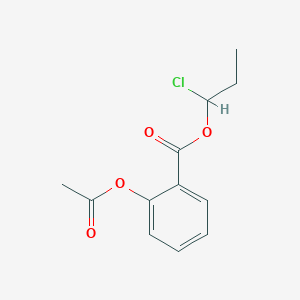
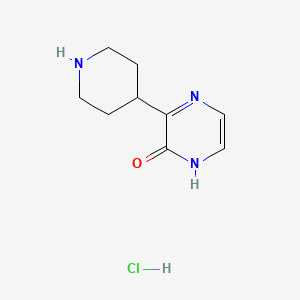
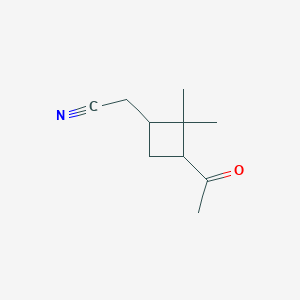
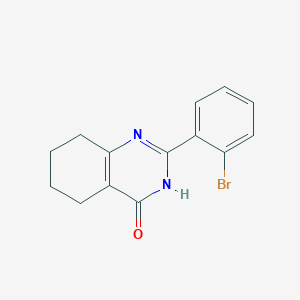
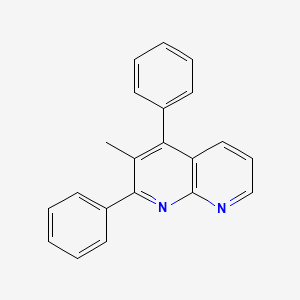
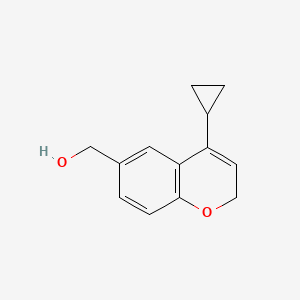
![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B13890870.png)
![3-hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one](/img/structure/B13890871.png)
